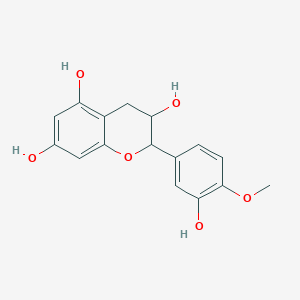

4'-O-Methylcatechin

Overview

Description

4’-O-Methylcatechin belongs to the class of organic compounds known as catechins . It is a metabolite of (+)-Catechin, a major polyphenol in many fruits and vegetables . It has been detected, but not quantified in, Chinese cinnamons (Cinnamomum aromaticum) and herbs and spices .

Molecular Structure Analysis

The molecular formula of 4’-O-Methylcatechin is C16H16O6 . The structure includes a catechin moiety, which is a 3,4-dihydro-2-chromene-3,5,7-tiol .

Scientific Research Applications

Oxidation of Catecholamines : It is utilized to study the oxidation of catecholamines like dopamine, norepinephrine, and epinephrine (Li et al., 2007).

Flavan-4-ols Reactions : The compound is used in research for facilitating reactions of flavan-4-ols with sulphur nucleophiles, leading to 4α-thio-substituted flavans (Brown & Shaw, 1974).

Biosynthesis of Copper Amine Oxidases : It serves as a model for studying the biosynthesis of copper amine oxidases' quinonoid cofactor (Rinaldi et al., 1995).

Synthesis of Hydrocarbons : 4'-O-Methylcatechin is used in synthesizing hydrocarbons that are capable of diyl formation (Wittig, 1980).

Browning in Apples : The compound contributes to browning in apples by catalyzing the enzymatic oxidation of procyanidin B2 and the hydroxylation of phloretin (Bajaj et al., 1997).

Inhibition of Polyphenoloxidase : It acts as a competitive inhibitor of endive polyphenoloxidase, crucial in the oxidation of phenols (Richard-Forget et al., 1998).

Diabetic Neuropathy Research : In studies on diabetic rats, 4'-O-Methylcatechin has shown to result in greater nerve growth factor content, faster motor nerve conduction velocity, and larger nerve fiber diameter (Hanaoka et al., 1994).

Proanthocyanidins Synthesis : It is utilized in the oxidative condensation process for the synthesis of proanthocyanidins (Achilonu et al., 2008).

Enzymatic Reaction Studies : 4'-O-Methylcatechin, as a cysteine adduct, is used to investigate the role of phenols in enzymatic reactions and their structure (Richard et al., 1991).

Nitric Oxide Generation and iNOS Expression : This compound shows a less effective inhibitory effect on nitric oxide generation and iNOS expression compared to other related compounds (Chiu & Lin, 2005).

Metabolic Pathways in Tea Catechins : Methylation is considered one of the metabolic pathways to tea catechins, and 4'-O-Methylcatechin is a prime example (Okushio et al., 1999).

Apple Polyphenol Oxidase Activity : It is studied in relation to the oxidation process catalyzed by apple polyphenol oxidase (Richard-Forget et al., 1992).

Inhibition of Catechol-O-Methyltransferase : Research shows that EGCG may inhibit COMT-catalyzed methylation of endogenous and exogenous compounds, indicating the relevance of 4'-O-Methylcatechin in this context (Lu et al., 2003).

Isolation from Pinus sylvestris : This compound is among the 24 phenolic compounds isolated from the inner bark of Pinus sylvestris (Pan & Lundgren, 1996).

Metabolic Disposition in Hepatitis : The effects of hepatitis on the metabolic disposition of 4'-O-Methylcatechin have been studied, highlighting its role in pharmacokinetics (Hackett & Griffiths, 1983).

Alzheimer's Disease Treatment : Repeated exposure to grape seed polyphenol extract, which includes 4'-O-Methylcatechin, significantly increases the bioavailability of certain compounds, beneficial in Alzheimer's disease treatment (Ferruzzi et al., 2009).

Enzymatic Browning Involvement : Pear peroxidase enhances phenol degradation in presence of polyphenol oxidase, suggesting 4'-O-Methylcatechin's involvement in enzymatic browning (Richard-Forget & Gauillard, 1997).

Methylation in Schizophrenics : A study investigated methylation processes in schizophrenics, with implications for the role of compounds like 4'-O-Methylcatechin (Price, 1972).

Mechanism of Action

Two O-methylated catechins, (-)-epigallocatechin-3-O-(3-O-methyl) gallate and (-)-epigallocatechin-3-O-(4-O-methyl) gallate, have been shown to inhibit in vivo mast cell-dependent allergic reactions more potently than their nonmethylated form, (-)-epigallocatechin-3-O-gallate . They inhibit IgE/Ag-induced activation of mouse mast cells, including histamine release, leukotriene release, and cytokine production and secretion .

Safety and Hazards

Future Directions

The plasma concentration of 4’-O-methyl-epigallocatechin was determined to be 5 times higher in plasma and 3 times higher in urine than the concentration of epigallocatechin . This suggests that 4’-O-Methylcatechin and its related compounds could have significant roles in future research and applications, particularly in relation to their bioavailability and potential health benefits .

properties

IUPAC Name |

(2R,3S)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-14-3-2-8(4-12(14)19)16-13(20)7-10-11(18)5-9(17)6-15(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDMPVIDHWJGTN-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433913 | |

| Record name | 4'-O-Methylcatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-O-Methylcatechin | |

CAS RN |

69912-75-0 | |

| Record name | 4′-O-Methyl-(+)-catechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69912-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-O-Methylcatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

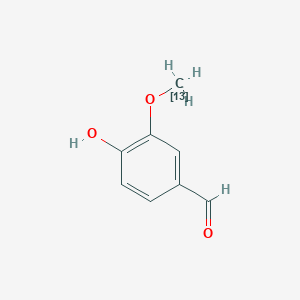

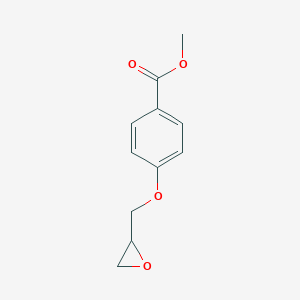

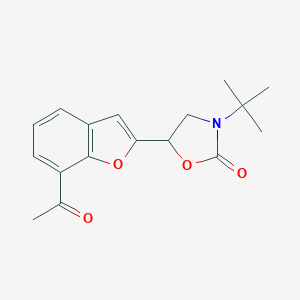

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

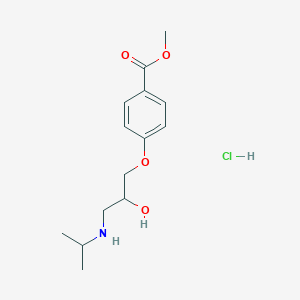

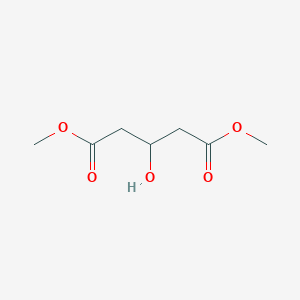

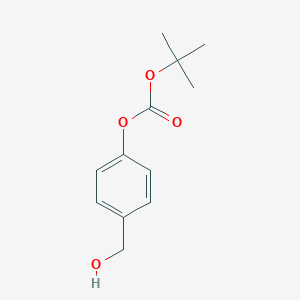

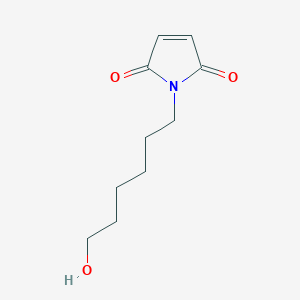

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

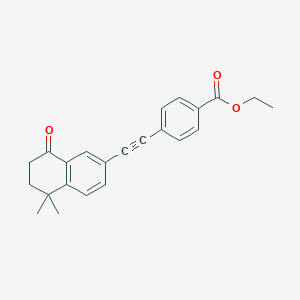

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)

![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)